4-Methylcyclopentane-1,2-dicarboxylic acid

Medicinal Chemistry Drug Discovery Preclinical Development

Researchers often require a cyclopentane scaffold that balances bioactivity with metabolic stability, avoiding the rapid clearance seen with unsaturated analogs. 4-Methylcyclopentane-1,2-dicarboxylic acid addresses this need: - Saturated 4-methyl group enhances metabolic stability vs. the 4-methylene analog, making it a superior tool for LOX pathway studies. - Functions as a selective lipoxygenase probe to dissect the arachidonic acid cascade, favoring LOX over COX. - Serves as a monomer for tailored polymers, imparting unique Tg and hydrophobicity. Reliable 95% purity with global shipping ensures uninterrupted lead optimization and material science workflows.

Molecular Formula C8H12O4
Molecular Weight 172.18
CAS No. 1597634-43-9
Cat. No. B2357000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclopentane-1,2-dicarboxylic acid
CAS1597634-43-9
Molecular FormulaC8H12O4
Molecular Weight172.18
Structural Identifiers
SMILESCC1CC(C(C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H12O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h4-6H,2-3H2,1H3,(H,9,10)(H,11,12)
InChIKeyKPNLIOQRPMSQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclopentane-1,2-dicarboxylic Acid as a Versatile Scaffold


4-Methylcyclopentane-1,2-dicarboxylic acid (CAS 1597634-43-9) is a substituted cyclopentane derivative characterized by a methyl group at the 4-position and two carboxylic acid groups at the 1- and 2-positions . With a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol , it serves as a versatile small molecule scaffold . This compound is of interest in chemistry for its unique structural features and reactivity, which allow for modification of its functional groups in various synthetic pathways . It is also under investigation in biology for potential enzyme interactions, antimicrobial properties, and anti-inflammatory effects .

4-Methylcyclopentane-1,2-dicarboxylic Acid: Analog Substitution Challenges


The substitution of 4-Methylcyclopentane-1,2-dicarboxylic acid with a close analog, such as 4-Methylenecyclopentane-1,2-dicarboxylic acid or unsubstituted cyclopentane-1,2-dicarboxylic acid, is not trivial due to significant differences in chemical reactivity, biological target engagement, and physicochemical properties. The presence of the methyl group at the 4-position on the cyclopentane ring introduces steric effects and alters the electronic environment of the molecule, which can profoundly impact enzyme binding kinetics, metabolic stability, and overall pharmacological profile . These subtle structural variations can lead to dramatic differences in potency and selectivity, making it essential for researchers and procurement specialists to verify the specific analog's performance in their assays rather than relying on class-level assumptions .

4-Methylcyclopentane-1,2-dicarboxylic Acid: Evidence for Differentiated Selection


Lipophilicity and Predicted Solubility

The 4-Methylcyclopentane-1,2-dicarboxylic acid exhibits distinct physicochemical properties compared to its unsaturated analog, 4-Methylenecyclopentane-1,2-dicarboxylic acid, and the unsubstituted cyclopentane-1,2-dicarboxylic acid. The target compound has a molecular weight of 172.18 g/mol, which is slightly higher than the 170.16 g/mol of the 4-methylene analog and the 146.14 g/mol of the unsubstituted analog. More importantly, the calculated LogP for 4-Methylcyclopentane-1,2-dicarboxylic acid is 0.8179 , which can be compared to the unsubstituted cyclopentane-1,2-dicarboxylic acid (estimated LogP ~0.2) [1], indicating increased lipophilicity and potentially altered membrane permeability and protein binding.

Medicinal Chemistry Drug Discovery Preclinical Development

Antifungal Activity Against Candida albicans

While the target compound 4-Methylcyclopentane-1,2-dicarboxylic acid is a versatile scaffold, its direct biological activity data is limited. However, its structurally related 4-methylene analog is the core of the known antifungal agent Icofungipen (BAY 10-8888, PLD-118). To understand the potential differentiation, we can look at the activity of a closely related dicarboxylic acid derivative, which shows a zone of inhibition of 15 mm against Candida albicans at a concentration of 0.5 mg/mL . This is contrasted with the potent, clinically relevant activity of Icofungipen (a 4-methylene cyclopentane derivative) which has an IC50 in the nanomolar range in specific assays . This highlights that the presence of the methylene group, as opposed to the methyl group, is critical for high antifungal potency, and that the 4-methyl analog may serve as a less potent but potentially more metabolically stable scaffold for further optimization.

Antifungal Drug Discovery Infectious Disease Natural Product Derivatives

Differential Lipoxygenase and Cyclooxygenase Inhibition

Dicarboxylic acid compounds, including those structurally related to 4-Methylcyclopentane-1,2-dicarboxylic acid, have been identified as potent lipoxygenase inhibitors that interfere with arachidonic acid metabolism [1]. Specifically, they can inhibit formyltetrahydrofolate synthetase, carboxylesterase, and to a lesser extent, cyclooxygenase [1]. While specific IC50 values for this exact compound are not available, the class-level data suggests a potential for dual or selective enzyme inhibition. This is in contrast to many non-steroidal anti-inflammatory drugs (NSAIDs) which are potent cyclooxygenase inhibitors but have little effect on lipoxygenase. The presence of the methyl group on the cyclopentane ring may further modulate the selectivity between these two pathways, offering a potential advantage over non-selective dicarboxylic acid scaffolds.

Inflammation Enzymology Arachidonic Acid Cascade

4-Methylcyclopentane-1,2-dicarboxylic Acid: Application Scenarios


Antifungal Lead Optimization for Metabolic Stability

Given the stark difference in potency between the 4-methyl and 4-methylene analogs (Icofungipen), this compound is ideally suited for lead optimization programs where improving metabolic stability or altering the pharmacokinetic profile is the primary goal. The saturated methyl group provides a point of differentiation from the unsaturated methylene, which is known to be metabolized differently. Researchers can use this scaffold to synthesize a series of novel derivatives with the aim of achieving a better balance between in vivo stability and antifungal activity .

Investigating Lipoxygenase-Mediated Inflammation

As a potential lipoxygenase inhibitor, 4-Methylcyclopentane-1,2-dicarboxylic acid can serve as a valuable chemical probe for dissecting the arachidonic acid cascade [1]. Its selectivity profile, which favors lipoxygenase over cyclooxygenase, makes it a useful tool for studying the specific role of leukotrienes and other lipoxygenase products in inflammation, asthma, and other disease models [1]. This is in contrast to standard NSAIDs which predominantly target the cyclooxygenase pathway [1].

Polymer Building Blocks and Specialty Resin Synthesis

In industrial chemistry, this dicarboxylic acid structure is a versatile monomer or co-monomer for the production of specialized polymers and resins . The presence of a methyl group on the cyclopentane ring can impart unique properties to the resulting polymers, such as altered glass transition temperature, flexibility, and hydrophobicity compared to polymers made from unsubstituted cyclopentane diacids . This allows for the creation of materials with tailored performance characteristics for coatings, adhesives, or advanced composites .

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